Naphtho[1,8-de]-1,3-dithiin
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Overview
Description
Naphtho[1,8-de]-1,3-dithiin is a heterocyclic compound characterized by a fused ring system containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,8-de]-1,3-dithiin typically involves the cyclization of naphthalene derivatives with sulfur-containing reagents. One common method includes the reaction of 1,8-dihydroxynaphthalene with sulfur dichloride in the presence of a base, leading to the formation of the dithiin ring . Another approach involves the use of dithioacetal-cyclization reactions, where 1,8-bis(mercaptomethyl)naphthalene reacts with carbonyl compounds using boron trifluoride etherate as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,8-de]-1,3-dithiin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Naphtho[1,8-de]-1,3-dithiin has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its therapeutic potential in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Naphtho[1,8-de]-1,3-dithiin involves its interaction with molecular targets through its sulfur atoms and aromatic ring system. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The compound’s redox properties also play a role in its mechanism of action, allowing it to participate in electron transfer reactions .
Comparison with Similar Compounds
Naphtho[1,8-bc]pyran: A related compound with a fused pyran ring, known for its photochromic properties.
Naphthopyran: Exhibits reversible ring-opening reactions upon photoirradiation, used in photochromic lenses.
Naphthoquinone: Known for its redox properties and biological activities, including anticancer and antimicrobial effects.
Uniqueness of Naphtho[1,8-de]-1,3-dithiin: this compound stands out due to its unique dithiin ring system, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
204-14-8 |
---|---|
Molecular Formula |
C11H8S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
2,4-dithiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
InChI |
InChI=1S/C11H8S2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-6H,7H2 |
InChI Key |
WDWCZNMSEAVZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1SC2=CC=CC3=C2C(=CC=C3)S1 |
Origin of Product |
United States |
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